molecular formula C15H14ClN3OS2 B326830 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

Cat. No.: B326830
M. Wt: 351.9 g/mol
InChI Key: OEOUFFBFFSWZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a thiophene ring, and a chlorophenoxyethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: This step involves the incorporation of the thiophene moiety into the triazole structure.

    Attachment of the chlorophenoxyethyl group: This is done through nucleophilic substitution reactions where the chlorophenoxyethyl group is introduced to the triazole-thiophene core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxyethyl group or the thiophene ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and biological activity.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and thiophene-containing molecules. Compared to these compounds, 3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is unique due to the presence of the chlorophenoxyethyl group, which may enhance its biological activity and specificity.

Some similar compounds include:

    1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.

    Thiophene derivatives: Used in organic electronics and as pharmaceutical agents.

This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C15H14ClN3OS2

Molecular Weight

351.9 g/mol

IUPAC Name

3-[2-(2-chlorophenoxy)ethylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole

InChI

InChI=1S/C15H14ClN3OS2/c1-19-14(13-7-4-9-21-13)17-18-15(19)22-10-8-20-12-6-3-2-5-11(12)16/h2-7,9H,8,10H2,1H3

InChI Key

OEOUFFBFFSWZCJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC=CS3

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2Cl)C3=CC=CS3

Origin of Product

United States

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